molecular formula C5H6N6 B13112803 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine

3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B13112803
M. Wt: 150.14 g/mol
InChI Key: AKMAMZSEEOJLSA-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that belongs to the class of triazolo-triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with methyl isocyanate, followed by cyclization to form the triazolo-triazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its efficacy in various applications .

Properties

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

3-methyltriazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C5H6N6/c1-3-4-7-2-8-5(6)11(4)10-9-3/h2H,1H3,(H2,6,7,8)

InChI Key

AKMAMZSEEOJLSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=CN=C(N2N=N1)N

Origin of Product

United States

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